Cas no 89015-27-0 ((R)-Hydroxyphenylacetic acid isopropyl ester)

(R)-Hydroxyphenylacetic acid isopropyl ester structure
89015-27-0 structure
Product Name:(R)-Hydroxyphenylacetic acid isopropyl ester
CAS番号:89015-27-0
MF:C11H14O3
メガワット:194.227063655853
CID:615856
Update Time:2023-11-22

(R)-Hydroxyphenylacetic acid isopropyl ester 化学的及び物理的性質

名前と識別子

    • Benzeneacetic acid, a-hydroxy-, 1-methylethyl ester, (R)-
    • Hydroxy-phenyl-acetic acid isopropyl ester
    • (R)-Hydroxyphenylacetic acid isopropyl ester
    • E83354
    • ISOPROPYL (R)-2-HYDROXY-2-PHENYLACETATE
    • (R)-isopropyl 2-hydroxy-2-phenylacetate? (Pregabalin Impurity
    • Pregabalin Impurity 19
    • Benzeneacetic acid, α-hydroxy-, 1-methylethyl ester, (αR)-
    • Pregabalin Impurity 81
    • Pregabalin Impurity 95
    • 1-Methylethyl (αR)-α-hydroxybenzeneacetate (ACI)
    • Benzeneacetic acid, α-hydroxy-, 1-methylethyl ester, (R)- (ZCI)
    • (R)-Isopropyl mandelate
    • (R)-Mandelic acid isopropyl ester
    • Isopropyl (R)-mandelate
    • インチ: 1S/C11H14O3/c1-8(2)14-11(13)10(12)9-6-4-3-5-7-9/h3-8,10,12H,1-2H3/t10-/m1/s1
    • InChIKey: SCJJMBMUZTUIJU-SNVBAGLBSA-N
    • ほほえんだ: [C@H](C1C=CC=CC=1)(O)C(=O)OC(C)C

計算された属性

  • せいみつぶんしりょう: 194.094294304 g/mol
  • どういたいしつりょう: 194.094294304 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 46.5
  • ぶんしりょう: 194.23

(R)-Hydroxyphenylacetic acid isopropyl ester 合成方法

合成方法 1

はんのうじょうけん
1.1 Catalysts: Copper(II) triflate ,  (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline] Solvents: Dichloromethane ;  3 h, rt
1.2 Solvents: 1,2-Dichloroethane ;  24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Asymmetric intramolecular Cannizzaro reaction of anhydrous phenylglyoxal
Ishihara, Kazuaki; Yano, Takayuki; Fushimi, Makoto, Journal of Fluorine Chemistry, 2008, 129(10), 994-997

合成方法 2

はんのうじょうけん
1.1 Catalysts: Copper sulfate ,  Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  (4S,4′S)-2,2′-[(1S)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[4… Solvents: Chloroform ;  4 h, rt
1.2 Reagents: Water ;  rt → 40 °C; 15 min, 40 °C
リファレンス
Catalytic asymmetric reaction with water: enantioselective synthesis of α-hydroxyesters by a copper-carbenoid O-H insertion reaction
Zhu, Shou-Fei; Chen, Chao; Cai, Yan; Zhou, Qi-Lin, Angewandte Chemie, 2008, 47(5), 932-934

合成方法 3

はんのうじょうけん
1.1 Catalysts: Copper(II) triflate ,  (S,S)-2,2′-Isopropylidenebis[4-phenyl-2-oxazoline]
1.2 Reagents: 1,2-Dichloroethane
1.3 -
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Solvents: Dichloromethane
リファレンス
Efficient Lewis acid catalyzed intramolecular Cannizzaro reaction
Russell, Albert E.; Miller, Steven P.; Morken, James P., Journal of Organic Chemistry, 2000, 65(24), 8381-8383

合成方法 4

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Water ;  17 h, pH 8, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
リファレンス
Synthesis of chiral α-aryl-α-hydroxyacetic acids: substituent effects in pig liver acetone powder (PLAP) induced enantioselective hydrolysis
Basavaiah, Deevi; Krishna, Peddinti Rama, Tetrahedron, 1995, 51(8), 2403-16

合成方法 5

はんのうじょうけん
1.1 Catalysts: Dibutylmagnesium ,  Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-hydroxy-2,6-di-9-phenanthrenyl… Solvents: Mesitylene ,  Toluene ;  10 min, rt
1.2 Reagents: Catecholborane ;  24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Enantio- and chemoselective Bronsted-acid/Mg(nBu)2 catalysed reduction of α-keto esters with catecholborane
Enders, Dieter; Stoeckel, Bianca A.; Rembiak, Andreas, Chemical Communications (Cambridge, 2014, 50(34), 4489-4491

合成方法 6

はんのうじょうけん
1.1 Catalysts: Scandium triflate ,  1799512-71-2 Solvents: Tetrahydrofuran ;  30 min, 35 °C; 35 °C → 0 °C
1.2 48 h, 0 °C
リファレンス
Kinetic Resolution of Racemic Mandelic Acid Esters by N,N'-Dioxide-Scandium-Complex-Catalyzed Enantiomer-Selective Acylation
Zhang, Yuheng; Liu, Xiaohua; Zhou, Lin; Wu, Wangbin; Huang, Tianyu; et al, Chemistry - A European Journal, 2014, 20(48), 15884-15890

合成方法 7

はんのうじょうけん
1.1 Catalysts: Cobalt diacetate ,  2,2′-[(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[(E)-nitrilomethylidyne]]bis[phenol] Solvents: Toluene ;  10 min, rt
1.2 Catalysts: Tempo ;  5 min, rt
1.3 Reagents: Oxygen ;  9 h, 90 °C
リファレンス
Chiral cobalt-catalyzed enantioselective aerobic oxidation of α-hydroxy esters
Alamsetti, Santosh Kumar; Sekar, Govindasamy, Chemical Communications (Cambridge, 2010, 46(38), 7235-7237

合成方法 8

はんのうじょうけん
1.1 Solvents: Water ;  2 h, pH 7, 30 °C
リファレンス
Asymmetric reduction of ketones by employing Rhodotorula sp. AS2.2241 and synthesis of the β-blocker (R)-nifenalol
Yang, Wei; Xu, Jian-He; Xie, Yan; Xu, Yi; Zhao, Gang; et al, Tetrahedron: Asymmetry, 2006, 17(12), 1769-1774

合成方法 9

はんのうじょうけん
1.1 Catalysts: Iron(2+), bis(acetonitrile)bis[1,3-dihydro-1-[5-(trifluoromethyl)-2-pyridinyl-κN… Solvents: Dichloromethane ;  16 h, rt
リファレンス
Chiral-at-Iron Catalyst: Expanding the Chemical Space for Asymmetric Earth-Abundant Metal Catalysis
Hong, Yubiao; Jarrige, Lucie; Harms, Klaus; Meggers, Eric, Journal of the American Chemical Society, 2019, 141(11), 4569-4572

合成方法 10

はんのうじょうけん
1.1 Reagents: (R)-Alpine borane
リファレンス
Enantioselective reduction of ketones
Itsuno, Shinichi, Organic Reactions (Hoboken, 1998, 52,

合成方法 11

はんのうじょうけん
1.1 Reagents: Sodium formate Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Methanol ;  5 h, 40 °C
リファレンス
Dual Pathway for the Asymmetric Transfer Hydrogenation of α-Ketoimides to Chiral α-Hydroxy Imides or Chiral α-Hydroxy Esters
Zhao, Qiankun; Zhao, Yuxi; Liao, Hang; Cheng, Tanyu; Liu, Guohua, ChemCatChem, 2016, 8(2), 412-416

合成方法 12

はんのうじょうけん
1.1 Reagents: (R)-Alpine borane
リファレンス
Selective reductions. 37. Asymmetric reduction of prochiral ketones with B-(3-pinanyl)-9-borabicyclo[3.3.1]nonane
Brown, Herbert C.; Pai, G. Ganesh, Journal of Organic Chemistry, 1985, 50(9), 1384-94

合成方法 13

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3-(1,1-Dimethylethyl)-2-(hydroxy-κO)-5-[(1H-1,2,3-triazol-5-ylmet… (polystyrene-supported) Solvents: Chloroform ;  30 h, rt
リファレンス
Asymmetric Aerobic Oxidation of α-Hydroxy Acid Derivatives Catalyzed by Reusable, Polystyrene-Supported Chiral N-Salicylidene Oxidovanadium tert-Leucinates
Salunke, Santosh B.; Babu, N. Seshu; Chen, Chien-Tien, Advanced Synthesis & Catalysis, 2011, 353(8), 1234-1240

合成方法 14

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: (OC-6-53)-[N-[[3,5-Bis(1,1-dimethylethyl)-2-(hydroxy-κO)phenyl]methylene]-3-meth… Solvents: Toluene ;  19 h, rt
1.2 Reagents: Water
リファレンス
Chiral N-salicylidene vanadyl carboxylate-catalyzed enantioselective aerobic oxidation of α-hydroxy esters and amides
Weng, Shiue-Shien; Shen, Mei-Wen; Kao, Jun-Qi; Munot, Yogesh S.; Chen, Chien-Tien, Proceedings of the National Academy of Sciences of the United States of America, 2006, 103(10), 3522-3527

(R)-Hydroxyphenylacetic acid isopropyl ester Raw materials

(R)-Hydroxyphenylacetic acid isopropyl ester Preparation Products

(R)-Hydroxyphenylacetic acid isopropyl ester 関連文献

推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hebei Liye chemical Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Liye chemical Co.,Ltd